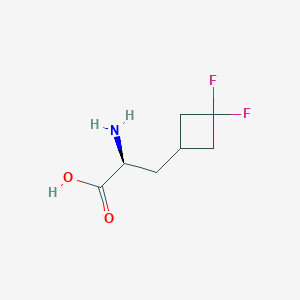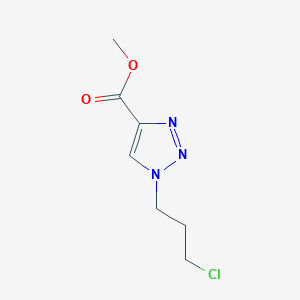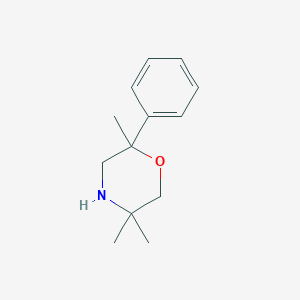![molecular formula C8H8ClN3S B13068880 1-[(3-Chlorothiophen-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13068880.png)
1-[(3-Chlorothiophen-2-yl)methyl]-1H-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Chlorothiophen-2-yl)methyl]-1H-imidazol-2-amine is a heterocyclic compound that features a thiophene ring substituted with a chlorine atom and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Chlorothiophen-2-yl)methyl]-1H-imidazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorothiophene and 2-aminomethylimidazole.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. A base like potassium carbonate is often used to facilitate the reaction.
Procedure: The 3-chlorothiophene is first activated by a halogenation reaction, followed by nucleophilic substitution with 2-aminomethylimidazole to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Chlorothiophen-2-yl)methyl]-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced derivatives with altered functional groups.
Substitution Products: Various substituted thiophene derivatives.
Scientific Research Applications
1-[(3-Chlorothiophen-2-yl)methyl]-1H-imidazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(3-Chlorothiophen-2-yl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or microbial cell walls.
Pathways Involved: It can inhibit specific enzymes or disrupt cellular processes, leading to its bioactive effects.
Comparison with Similar Compounds
4-(4-Chlorothiophen-2-yl)thiazol-2-amine: Another heterocyclic compound with a similar thiophene ring structure.
3-(3-Chlorothiophen-2-yl)-1-methyl-1H-pyrazole: Shares the thiophene ring but differs in the heterocyclic ring structure.
Uniqueness: 1-[(3-Chlorothiophen-2-yl)methyl]-1H-imidazol-2-amine is unique due to its specific combination of the thiophene and imidazole rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H8ClN3S |
|---|---|
Molecular Weight |
213.69 g/mol |
IUPAC Name |
1-[(3-chlorothiophen-2-yl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C8H8ClN3S/c9-6-1-4-13-7(6)5-12-3-2-11-8(12)10/h1-4H,5H2,(H2,10,11) |
InChI Key |
GTFZKDIRUKQQGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Cl)CN2C=CN=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


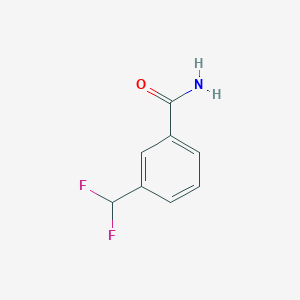
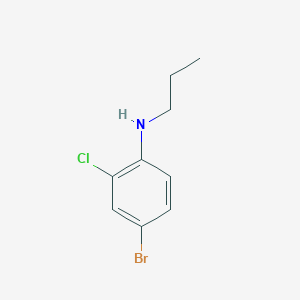
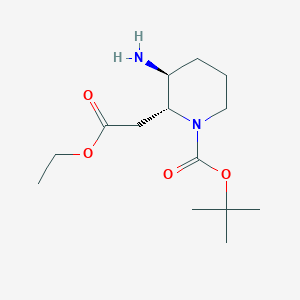

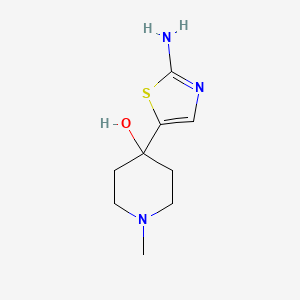

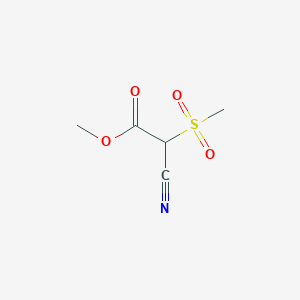
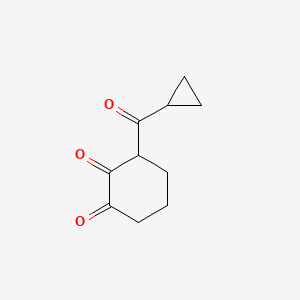
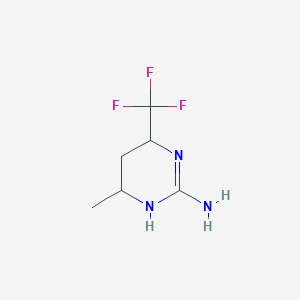
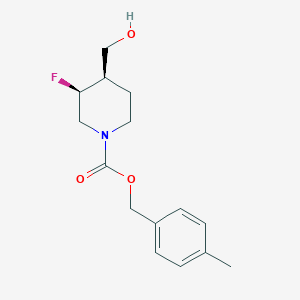
![7-Acetylspiro[4.5]decan-6-one](/img/structure/B13068852.png)
